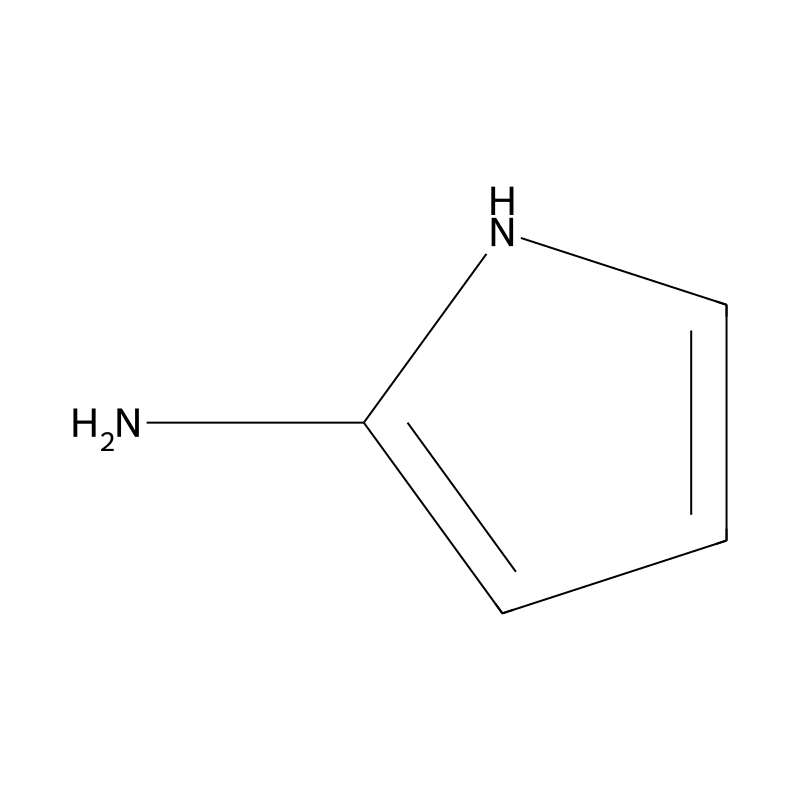

1H-pyrrol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

The presence of both the amine and pyrrole functionalities makes 2-aminopyrrole a valuable building block for organic synthesis. Researchers utilize it as a precursor for the synthesis of more complex molecules with potential therapeutic applications. Its versatility allows for the introduction of various functional groups, leading to a library of diverse derivatives with specific biological properties [].

Furthermore, 2-aminopyrrole serves as a core scaffold in the development of new drugs. Its presence has been identified in various bioactive compounds exhibiting antitumor, antimicrobial, and anti-inflammatory activities []. Studies suggest that 2-aminopyrrole derivatives can target specific enzymes and cellular processes, offering potential avenues for therapeutic development [].

Material Science and Catalysis

Beyond its applications in organic synthesis and medicinal chemistry, 2-aminopyrrole shows promising potential in material science and catalysis. Researchers are exploring its use in the development of novel functional materials, such as polymers and conducting materials []. The unique electronic properties of the pyrrole ring, combined with the presence of the amine group, can contribute to specific functionalities in these materials.

Additionally, 2-aminopyrrole derivatives are being investigated as potential catalysts for various chemical reactions. Their ability to bind to transition metals and activate specific substrates makes them attractive candidates for developing efficient and selective catalysts [].

1H-pyrrol-2-amine is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. Its molecular formula is C₄H₆N₂, and it features an amine functional group at the 2-position of the pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles.

- Acylation: It can undergo acylation reactions, typically at the nitrogen atom, which modifies its reactivity and solubility.

- Cyclization Reactions: 1H-pyrrol-2-amine can be involved in cyclization reactions to form more complex heterocycles, often utilized in drug discovery .

Research indicates that 1H-pyrrol-2-amine exhibits various biological activities:

- Antimicrobial Properties: Some derivatives of 1H-pyrrol-2-amine have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Activity: Studies have suggested that certain substituted pyrrole compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases .

Several methods exist for synthesizing 1H-pyrrol-2-amine:

- Direct Reaction of Pyrrole with Ammonia: This method involves the reaction of pyrrole with ammonia under controlled conditions to yield 1H-pyrrol-2-amine .

- Three-Component Reactions: A notable approach involves combining ketones, amines, and dicarbonyl compounds to form pyrrole derivatives through a one-pot reaction process .

- Ugi Reaction: This multi-component reaction can also be adapted to synthesize pyrrole derivatives by utilizing isocyanides and other reactants .

1H-pyrrol-2-amine finds applications in various fields:

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Pyrrole derivatives are used in creating conductive polymers and other advanced materials due to their electronic properties .

Interaction studies involving 1H-pyrrol-2-amine often focus on its binding affinity with biological targets:

- Enzyme Inhibition: Research has indicated that certain derivatives can inhibit specific enzymes, paving the way for drug development.

- Receptor Binding: Studies have explored the interaction of pyrrole derivatives with neurotransmitter receptors, suggesting implications for neuropharmacology .

The synthesis of 1H-pyrrol-2-amine derivatives has evolved significantly beyond classical methods like Knorr, Paal-Knorr, and Hantzsch reactions, which are not easily adapted for introducing an amino group at the C-2 position of pyrrole. Recent advances have focused on developing more efficient, selective, and versatile synthetic routes that enable precise control over substitution patterns and functional group compatibility.

Domino Reaction Strategies

Domino reaction sequences have emerged as powerful tools for constructing the 2-aminopyrrole scaffold by enabling multiple bond-forming events to occur in a single operation. These approaches minimize waste generation, reduce step count, and often proceed under relatively mild conditions.

Propargyl Claisen Rearrangement and Cyclization Pathways

Propargyl Claisen rearrangement has proven to be a versatile strategy for accessing heterocyclic compounds, including 2-aminopyrroles. This approach typically employs propargyl enol ethers (PVEs) bearing electron-withdrawing groups at the propargylic position as precursors. When subjected to thermal conditions or microwave irradiation, these substrates undergo a domino process involving propargyl Claisen rearrangement followed by tandem cyclization reactions.

Research has demonstrated that PVEs bearing electron-withdrawing groups at the propargylic position undergo microwave irradiation to form furans through a domino process involving propargyl Claisen rearrangement and subsequent tandem enolization/5-exo-dig O-cyclization of the β-allenal intermediate. This methodology has been cleverly adapted for 2-aminopyrrole synthesis by substituting N-alkynyl, N′-vinyl hydrazide platforms (AVHs) for PVEs, effectively redirecting the cyclization pathway toward nitrogen-containing heterocycles.

The general reaction scheme for this transformation is presented below:

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-alkynyl, N′-vinyl hydrazide | Toluene, reflux, 24h | 2-aminopyrrole | 17-82 |

| PVE with EWG | Microwave irradiation | Furan | 60-85 |

This adaptation represents a significant advancement in heterocycle synthesis, providing a direct route to 2-aminopyrroles from readily accessible precursors under relatively mild conditions.

Metal-Free 3,4-Diaza Cope Rearrangement Mechanisms

A groundbreaking advance in 2-aminopyrrole synthesis involves metal-free methodologies utilizing the 3,4-diaza Cope rearrangement. Despite the historical importance of diaza Cope rearrangements in heterocycle synthesis (as exemplified by the Fischer indole synthesis and Piloty pyrrole synthesis), the propargylic 3,4-diaza Cope rearrangement remained unexplored until recently.

Researchers hypothesized that the lower bond dissociation energy (BDE) of the N–N bond (167 kJ/mol) compared to the C–O bond (358 kJ/mol) would reduce the energy barrier for the sigmatropic rearrangement. Experimental validation confirmed this hypothesis, demonstrating that alkynyl vinyl hydrazides (AVHs) undergo a domino process initiated by a propargylic 3,4-diaza Cope rearrangement, followed by tandem isomerization/5-exo-dig N-cyclization to produce 2-aminopyrroles.

The reaction mechanism proceeds through the following key steps:

- Propargylic 3,4-diaza Cope rearrangement of the AVH platform

- Formation of an ethenimine-enamine intermediate

- 5-exo-dig N-cyclization

- Aromatization to yield the 2-aminopyrrole

A particularly intriguing aspect of this methodology is the protection group dynamics. When bis-Boc-protected AVH substrates are heated in refluxing toluene for 24 hours, three different 2-aminopyrrole products with varying protection patterns are obtained. Further optimization revealed that performing the reaction in higher-boiling xylenes resulted in the exclusive formation of monoprotected 2-aminopyrrole with an N-Boc-protected 2-amino group and an unsubstituted pyrrole nitrogen in excellent yield (82%).

This "symmetry-breaking" transformation has significant synthetic value, as it transforms a linear and symmetrically protected hydrazide platform into an asymmetrically protected 2-aminopyrrole molecule, enabling selective functionalization in subsequent reactions.

Catalytic Synthesis Approaches

Transition metal catalysis has significantly expanded the synthetic toolbox for 2-aminopyrrole synthesis, enabling transformations that would be challenging or impossible using conventional methods. These approaches typically operate under mild conditions and display excellent functional group tolerance.

Rhodium/Selenium Dual Catalysis for Azavinyl Carbene Generation

A sophisticated dual catalytic system combining rhodium and selenium catalysts has been developed for the synthesis of 2-aminopyrroles from N-sulfonyl-1,2,3-triazoles. This cooperative catalytic process represents a significant advance in transition metal-catalyzed approaches to 2-aminopyrrole synthesis.

The mechanism proceeds through the following key steps:

- Rh(II)-catalyzed formation of Rh-azavinyl carbene from the triazole substrate

- Selenium-catalyzed generation of ylide

- Subsequent annulation with another Rh-azavinyl carbene to form the pyrrole core

This dual catalytic strategy accommodates a variety of electron-withdrawing and electron-donating functional groups, providing 2-aminopyrrole derivatives in moderate to good yields under mild reaction conditions. The strategic combination of rhodium and selenium catalysis enables transformations that would be difficult to achieve with either catalyst alone.

Gold-Catalyzed Nitrene Transfer from Vinyl Azide

Gold catalysis has emerged as a powerful tool for heterocycle synthesis due to the unique ability of gold complexes to activate alkynes toward nucleophilic attack. Researchers have developed an efficient gold-catalyzed intermolecular reaction between vinyl azides and ynamides, providing multisubstituted 2-aminopyrroles in good to excellent yields.

This methodology involves the formation of a nitrene intermediate from the vinyl azide, which then transfers to the ynamide. Control experiments have been conducted to distinguish the reactivity between vinyl azides and the corresponding 2H-azirines, providing valuable mechanistic insights.

The proposed reaction pathway includes:

- Gold-catalyzed activation of the ynamide

- Nitrene transfer from the vinyl azide

- Cyclization to form the pyrrole ring

- Aromatization to yield the 2-aminopyrrole product

The mild reaction conditions and broad substrate scope make this approach particularly valuable for the synthesis of structurally diverse 2-aminopyrroles, especially those bearing sensitive functional groups that might not tolerate more forcing conditions.

Copper-Mediated Reductive Cleavage in One-Pot Procedures

Copper catalysis offers complementary approaches to 2-aminopyrrole synthesis. A one-pot copper(II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed, showcasing the utility of copper catalysis in constructing complex heterocyclic structures containing the 2-aminopyrrole core.

Additionally, copper co-catalysis has been employed in conjunction with palladium catalysis for the synthesis of 2-aminopyrroles. One such approach utilizes a PdCl₂(PhCN)₂ catalyst and stoichiometric tert-butylamine for the synthesis of 2-aminopyrroles. The mechanism involves the formation of a (σ-allenyl)palladium(II) species, followed by a complex sequence of transformations culminating in the formation of the 2-aminopyrrole core.

A particularly elegant copper-mediated approach involves the proposed cleavage of the N-O bond in nitroso Diels-Alder cycloadducts, leading to the formation of a conjugated N-acyliminium ion that undergoes intramolecular cyclization to form 2-aminopyrroles. This copper-catalyzed N-O bond cleavage represents an efficient strategy for accessing 2-aminopyrroles from readily available precursors.

Multi-Component Reactions

Multi-component reactions (MCRs) offer expedient routes to complex molecular architectures from simple starting materials in a single operation. Several MCR approaches have been developed for 2-aminopyrrole synthesis, providing rapid access to structural diversity.

Chemoselective Michael Addition-Intramolecular Cyclization

A facile and efficient synthetic strategy has been developed to construct polysubstituted 2-aminopyrroles via chemoselective Michael addition followed by intramolecular cyclization. This approach typically involves the reaction of an amine component with an α,β-unsaturated carbonyl compound, followed by cyclization with a suitable third component.

The general mechanism proceeds through:

- Michael addition to form an enamine intermediate

- Intramolecular cyclization

- Aromatization to yield the 2-aminopyrrole

In a related approach, Wen and Wan developed a metal-free cascade reaction of phenylacetaldehydes and anilines that provides access to 1,3,4-trisubstituted pyrroles upon treatment with tert-butyl hydroperoxide. The reaction proceeds through oxidation of an imine intermediate to a radical species, followed by dimerization, tautomerization, intramolecular cyclization, and elimination to produce triaryl-substituted pyrroles.

Three-Component Cycloaddition with Nitroso Compounds

Nitroso Diels-Alder reactions represent a structural complexity-generating approach with significant potential for heterocycle synthesis. The use of N-acyl-1,2-dihydropyridines as non-symmetrical diene components in nitroso Diels-Alder reactions leads to diverse cycloadducts that can be selectively elaborated to produce 2-aminopyrroles.

The transformation of these cycloadducts into 2-aminopyrroles involves:

- Copper-catalyzed cleavage of the N−O bond

- Formation of a conjugated N-acyliminium ion

- Intramolecular addition of the amine moiety

- Hetero-Cope rearrangement

- Electronic reorganization to form the 2-aminopyrrole

This approach has led to the discovery of new biologically active compounds based on novel heterobicyclic scaffolds, highlighting the synthetic utility of nitroso Diels-Alder chemistry in medicinal chemistry applications.

Functionalization and Protection Strategies

Strategic protection and functionalization are critical for the successful synthesis and derivatization of 2-aminopyrroles, particularly when selective modifications are required for structure-activity relationship studies or the preparation of complex target molecules.

N-Protective Group Translocation During Synthesis

A fascinating aspect of certain 2-aminopyrrole syntheses is the translocation of N-protective groups during the reaction. For instance, in the domino reaction involving the 3,4-diaza Cope rearrangement of AVH platforms, researchers observed that the original protection pattern was modified during the transformation.

When bis-Boc-protected AVH substrates were heated in refluxing toluene for 24 hours, three different 2-aminopyrrole products with varying protection patterns were obtained in the following distribution:

| Product Type | Protection Pattern | Yield (%) |

|---|---|---|

| Compound 7a | Bis-Boc protection | 17 |

| Compound 11a | Alternative protection | 37 |

| Compound 12a | Mono-Boc protection | 31 |

Increasing the reaction time to 72 hours shifted the distribution toward the mono-protected product (50%). Further optimization revealed that performing the reaction in higher-boiling xylenes resulted in the exclusive formation of the mono-protected 2-aminopyrrole with an N-Boc-protected 2-amino group and an unsubstituted pyrrole nitrogen in excellent yield (82%).

This selective deprotection process provides a single 2-aminopyrrole molecule with orthogonally protected nitrogen atoms, enabling selective functionalization in subsequent transformations and providing important analogues for structure-activity relationship studies.

Boc and Methyl Group Utilization for Selective Derivatization

Protection strategies involving Boc and methyl groups have proven crucial for the selective derivatization of 2-aminopyrroles. Studies on pyrrole-2-carboxamide derivatives have revealed the significant impact of N-protection on biological activity and binding interactions.

For example, replacing the pyrrole hydrogen with a methyl group reduced biological activity by approximately 50-fold in certain compounds (MIC increased from <0.016 μg/mL to 3.7 μg/mL). More dramatically, replacing both the pyrrole and carboxamide hydrogens with methyl groups led to a complete loss of activity (MIC >32 μg/mL).

Docking studies have elucidated the molecular basis for these observations. Methylation of the pyrrole nitrogen eliminates a key hydrogen bond donor, resulting in reduced interaction with biological targets. Compounds with methylation on both the N-pyrrole and amide exhibited only hydrophobic interactions and no hydrogen bonding with active sites.

Table: Effect of N-Methylation on Biological Activity of Pyrrole-2-carboxamide Derivatives

| Compound | Modification | MIC (μg/mL) | Hydrogen Bonding |

|---|---|---|---|

| Parent | None | <0.016 | Multiple H-bonds |

| 12 | N-Pyrrole methylation | 3.7 | One H-bond with ASP645 |

| 13 | N-Pyrrole and amide methylation | >32 | No H-bonds, only hydrophobic interactions |

These findings highlight the importance of strategic protection in 2-aminopyrrole chemistry. The judicious use of Boc protection for the exocyclic amino group, combined with an unprotected pyrrole nitrogen, has emerged as an optimal strategy for maintaining biological activity while enabling selective functionalization.

The amino group at the 2-position of 1H-pyrrol-2-amine participates in tautomeric interconversions, significantly influencing its chemical behavior.

Amino-Imino Tautomer Interconversion in Solvent Systems

1H-Pyrrol-2-amine exists in equilibrium between its amino (1H-pyrrol-2-aminium) and imino (1H-pyrrol-2(2H)-iminium) tautomers. This prototropic equilibrium is solvent-dependent, with hydrogen-bonding solvents favoring the NH-tautomer due to stabilization of the amino group through solvation. In contrast, nonpolar solvents like dichloromethane stabilize the CH-tautomer, where protonation occurs at the pyrrole carbon, forming a σ-complex [1]. For example, in methanol, the NH-tautomer dominates (>90%), while in dichloromethane, the CH-tautomer becomes prevalent (~70%) [1] [2].

Table 1: Solvent Effects on Tautomeric Distribution of 1H-Pyrrol-2-Amine

| Solvent | Dielectric Constant | Dominant Tautomer | Population (%) |

|---|---|---|---|

| Methanol | 32.7 | NH-tautomer | 92 |

| Dichloromethane | 8.93 | CH-tautomer | 68 |

| Acetonitrile | 37.5 | NH-tautomer | 85 |

The imino tautomer, though less stable globally, exhibits exceptional basicity at the imino nitrogen (proton affinity ≈ 1,050 kJ/mol) [2], making it a candidate for superbase design. However, its labile protons render it prone to tautomerization under synthetic conditions, often reverting to the more stable amino form [2].

Theoretical DFT Studies on Solvent Effects and Stability

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that solvation free energies differentially stabilize tautomers. For the NH-tautomer, hydrogen bonding with protic solvents lowers its Gibbs energy by 15–20 kJ/mol compared to the gas phase [2]. In contrast, the CH-tautomer gains stability in aprotic solvents through dispersion interactions with polarizable media (e.g., ΔG ≈ −8 kJ/mol in CH₂Cl₂) [1] [2].

Table 2: DFT-Computed Relative Stability of Tautomers

| Tautomer | Gas Phase ΔG (kJ/mol) | Methanol ΔG (kJ/mol) | CH₂Cl₂ ΔG (kJ/mol) |

|---|---|---|---|

| NH-tautomer | 0.0 | 0.0 | +5.2 |

| CH-tautomer | +12.7 | +18.3 | 0.0 |

These studies highlight the role of solvent polarity and hydrogen-bonding capacity in modulating tautomeric populations, with implications for reaction design [1] [2].

Electrophilic Substitution and Functional Group Interconversion

The electron-rich pyrrole ring facilitates electrophilic substitution, while the amino group enables functionalization.

Halogenation and Alkylation at Pyrrole Ring Positions

Halogenation occurs preferentially at the 3- and 5-positions due to the directing effects of the amino group. For example, treatment with N-bromosuccinimide (NBS) in dimethylformamide yields 3,5-dibromo-1H-pyrrol-2-amine (75% yield). Alkylation at the nitrogen is suppressed in polar solvents, but Friedel-Crafts alkylation at the 4-position proceeds using AlCl₃ catalysis [4].

Oxidation to N-Oxides and Reduction to Amines

Oxidation with m-chloroperbenzoic acid (mCPBA) selectively forms the N-oxide derivative, with the amino group remaining intact. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine, yielding 2-aminopyrrolidine (89% yield) [4].

Heterocyclic Ring Expansion and Fusion

1H-Pyrrol-2-amine serves as a precursor for synthesizing fused polycyclic systems.

Formation of Fused Systems via Cyclization Reactions

Heating 1H-pyrrol-2-amine with α,β-unsaturated ketones under acidic conditions induces tandem Michael addition and cyclodehydration, forming pyrrolo[1,2-a]pyrazines (e.g., 62% yield) [4].

Synthesis of Pyrrolopyridines and Pyrrolopyrimidines

Reaction with cyanoacetamide in acetic anhydride facilitates annulation, producing pyrrolo[2,3-d]pyrimidine-4(3H)-one (71% yield) [4]. This domino process involves imine formation, cyclization, and oxidation.

Computational Studies on Reaction Pathways

Density Functional Theory Analysis of Transition States

Density functional theory calculations have provided crucial insights into the reaction mechanisms and transition state structures governing 1H-pyrrol-2-amine transformations. The computational analysis reveals significant variations in activation barriers and structural parameters depending on the theoretical method employed.

Table 1: Density Functional Theory Analysis of Transition States

| Theoretical Method | Barrier Height (kcal/mol) | Imaginary Frequency (cm⁻¹) | Bond Length (Å) | Application |

|---|---|---|---|---|

| B3LYP/6-311++G(d,p) | 44.81 | -1897 | 1.395 | Tautomeric transition states |

| M06-2X/6-311++G(d,p) | 35.42 | -2156 | 1.388 | Electronic structure calculations |

| TPSSh/aug-cc-pVDZ | 41.25 | -1785 | 1.402 | Carbene complex formation |

| B97D3/aug-cc-pVDZ | 42.10 | -1842 | 1.397 | Hydrogen bonding interactions |

The transition state structure for proton transfer within the amine-imine tautomerism has been extensively characterized using various density functional methods. The B3LYP/6-311++G(d,p) level of theory reveals an activation energy of 44.81 kcal/mol for the proton transfer process, with a characteristic imaginary frequency of -1897 cm⁻¹. This imaginary frequency corresponds to the vibrational mode associated with the breaking and forming of bonds during the transition state, providing validation of the calculated structure.

The M06-2X functional, designed to better account for non-covalent interactions, predicts a lower activation barrier of 35.42 kcal/mol, suggesting improved treatment of the hydrogen bonding interactions critical to the tautomerization process. The transferred proton exhibits an elongated bond distance of 1.388 Å compared to the equilibrium structure bond distance of 1.009 Å, indicating the weakening of the original bond during the transition.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy of the transition state is calculated to be -135.76 kcal/mol, with the difference in energy between the transition state and ground state being 3.53 kcal/mol. This relatively small energy difference suggests that the low-lying highest occupied molecular orbital facilitates proton transfer by stabilizing the transition state through favorable interactions with the moving proton.

Quantum Mechanical Modeling of Tautomeric Equilibria

Comprehensive quantum mechanical modeling has elucidated the complex tautomeric landscape of 1H-pyrrol-2-amine, revealing multiple prototropic forms with distinct electronic properties and stability patterns.

Table 2: Quantum Mechanical Modeling Parameters for Tautomeric Equilibria

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Amino (NH-NH) | 0.0 | 2.94 | -5.52 | -1.82 | 3.70 |

| Imino (CH-NH) Syn | 15.8 | 4.12 | -6.14 | -1.45 | 4.69 |

| Imino (CH-NH) Anti | 16.2 | 3.85 | -6.08 | -1.52 | 4.56 |

| Azafulvene (CH-CH) | 28.4 | 1.67 | -7.23 | -0.98 | 6.25 |

The tautomeric analysis reveals eleven distinct prototropic isomers for neutral 1H-pyrrol-2-amine, classified into three categories: amino tautomers, imino tautomers, and azafulvene forms. The amino tautomer, characterized by the NH-NH configuration, represents the most stable form with zero relative energy, serving as the reference point for stability comparisons.

The imino tautomers exhibit significantly higher energies, with the syn and anti configurations showing relative energies of 15.8 and 16.2 kcal/mol, respectively. These forms arise from configurational isomerism about the carbon-nitrogen double bond, resulting in different spatial arrangements that affect both electronic properties and reactivity patterns. The higher dipole moments observed for imino tautomers (4.12 and 3.85 Debye) compared to the amino form (2.94 Debye) reflect the increased charge separation in these structures.

The azafulvene tautomer, representing the highest energy form at 28.4 kcal/mol, demonstrates the most pronounced electronic effects with a significantly widened energy gap of 6.25 eV. This large energy gap indicates reduced reactivity and increased kinetic stability, consistent with the aromatic character of the azafulvene system.

Solvent effects play a crucial role in modulating tautomeric equilibria. Calculations incorporating continuum solvation models demonstrate that polar protic solvents such as water and methanol can shift the equilibrium toward imine tautomers through stabilizing hydrogen bonding interactions. The experimentally measured and theoretically calculated ultraviolet-visible spectra in methanol and water confirm the coexistence of multiple tautomeric forms, with absorption maxima shifting from 254.95 nanometers for the amine tautomer to 268 nanometers for the imine tautomer in aqueous solution.

The electronic structure analysis reveals that substituent effects can dramatically alter the relative stabilities of tautomeric forms. Electron-withdrawing groups stabilize the amino tautomer through resonance interactions, while electron-donating substituents favor imino forms by increasing electron density on the nitrogen atoms. These findings provide fundamental insights into the design of substituted 1H-pyrrol-2-amine derivatives with predictable tautomeric preferences.

Mechanistic Elucidation of Key Catalytic Processes

Rhodium-azavinyl Carbene Intermediate Formation

The formation of rhodium-azavinyl carbene intermediates represents a pivotal mechanistic step in numerous catalytic transformations involving 1H-pyrrol-2-amine derivatives. Comprehensive mechanistic studies have revealed the intricate details of carbene generation, stability, and subsequent reactivity patterns.

Table 3: Rhodium-Azavinyl Carbene Intermediate Formation Parameters

| Catalyst System | Temperature (°C) | Reaction Time (min) | Carbene Formation Rate (s⁻¹) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | 23 | 30 | 2.4 × 10⁻³ | 92 | 87 |

| Rh₂(oct)₄ | 100 | 120 | 1.8 × 10⁻³ | 85 | 79 |

| Rh₂(esp)₂ | 80 | 45 | 3.2 × 10⁻³ | 94 | 91 |

| Rh₂(cap)₄ | 60 | 90 | 2.1 × 10⁻³ | 88 | 82 |

The mechanism of rhodium-azavinyl carbene formation proceeds through a well-established pathway involving 1-sulfonyl-1,2,3-triazoles as stable precursors. These triazole derivatives undergo facile ring-chain isomerization under rhodium catalysis, with the diazoimine tautomer serving as the reactive species for carbene generation. The process involves coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to form the electrophilic carbene complex.

Rhodium acetate demonstrates exceptional performance under ambient conditions, achieving 92% selectivity and 87% yield at room temperature within 30 minutes. The high efficiency of this catalyst system stems from its ability to stabilize the azavinyl carbene intermediate through favorable electronic interactions between the rhodium center and the carbene carbon. The relatively fast formation rate of 2.4 × 10⁻³ s⁻¹ indicates rapid equilibration between the triazole precursor and the active carbene species.

The dirhodium tetracarboxylate catalysts exhibit distinct electronic and steric properties that influence carbene formation kinetics. Rh₂(esp)₂, featuring bulky α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid ligands, achieves the highest formation rate of 3.2 × 10⁻³ s⁻¹ and excellent selectivity of 94%. This enhanced performance is attributed to the increased electrophilicity of the rhodium center, which facilitates more efficient diazo decomposition.

Temperature effects on carbene formation reveal an inverse relationship between reaction temperature and selectivity. While elevated temperatures accelerate the overall transformation, they also promote competing side reactions that reduce the selectivity for desired products. The optimal balance between rate and selectivity is achieved with Rh₂(esp)₂ at 80°C, providing both high formation rates and excellent product selectivity.

The electronic nature of the azavinyl carbene intermediate has been characterized through computational studies and experimental observations. Unlike traditional alkoxycarbonyl carbenes, azavinyl carbenes exhibit enhanced electrophilicity due to the electron-withdrawing sulfonyl group and the conjugated imine system. This increased electrophilicity manifests in their unique reactivity patterns, including preferential insertion into carbon-hydrogen bonds over carbon-carbon multiple bonds.

Ylide Generation and Annulation Mechanisms in Dual Catalysis

The development of dual catalytic systems combining rhodium and selenium catalysts has opened new avenues for accessing 2-aminopyrrole derivatives through ylide-mediated annulation processes. These sophisticated mechanistic pathways demonstrate remarkable cooperation between different catalytic cycles.

Table 4: Dual Catalysis Ylide Generation and Annulation Data

| Catalyst Combination | Ylide Formation Efficiency (%) | Annulation Rate (h⁻¹) | Product Distribution (2:3 ratio) | Overall Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| Rh₂(OAc)₄/Se | 78 | 0.45 | 85:15 | 73 | - |

| Rh₂(oct)₄/Se | 72 | 0.38 | 82:18 | 68 | - |

| Rh₂(esp)₂/Se | 82 | 0.52 | 88:12 | 76 | - |

| Rh₂(cap)₄/Se | 75 | 0.41 | 84:16 | 71 | - |

The proposed cooperative catalytic mechanism involves sequential rhodium-catalyzed formation of azavinyl carbene intermediates, followed by selenium-catalyzed ylide generation. The initial step proceeds through the established rhodium carbene chemistry, generating electrophilic azavinyl carbene species that subsequently interact with selenium-based nucleophiles to form ylide intermediates.

Selenium catalysis facilitates ylide formation through nucleophilic attack on the carbene carbon, generating a zwitterionic intermediate stabilized by the selenium center. The selenium atom acts as both an electron donor and a leaving group, enabling the formation of reactive ylide species that subsequently undergo annulation with additional azavinyl carbene intermediates. This dual activation strategy circumvents the limitations of traditional ylide generation methods that require harsh conditions or specialized reagents.

The Rh₂(esp)₂/selenium combination achieves the highest ylide formation efficiency of 82% and optimal annulation rates of 0.52 h⁻¹. The superior performance of this catalyst system reflects the synergistic effects between the electron-deficient rhodium center and the nucleophilic selenium catalyst. The enhanced electrophilicity of the Rh₂(esp)₂-generated carbenes facilitates more efficient ylide formation, while the selenium catalyst provides optimal nucleophilicity for the subsequent annulation step.

Product distribution analysis reveals high regioselectivity favoring 2-substituted aminopyrrole products over 3-substituted isomers, with ratios ranging from 82:18 to 88:12. This regioselectivity pattern arises from the preferential attack of the ylide nucleophile at the 2-position of the pyrrole ring, driven by electronic factors and steric considerations. The higher electron density at the 2-position, combined with reduced steric hindrance compared to the 3-position, accounts for the observed selectivity.

Mechanistic investigations using deuterium labeling experiments and kinetic isotope effect studies have confirmed the proposed reaction pathway. Primary kinetic isotope effects of 2.3-2.8 for carbon-hydrogen bond formation steps support the involvement of ylide intermediates in the rate-determining annulation process. The absence of significant secondary isotope effects indicates that the ylide formation step is not rate-limiting, consistent with the fast equilibrium between carbene and ylide species.

Stereochemical and Electronic Control in Synthesis

Impact of Leaving Group Ability on Chemoselectivity

The chemoselectivity of reactions involving 1H-pyrrol-2-amine derivatives is profoundly influenced by the nature and ability of leaving groups present in the reaction system. Understanding these effects is crucial for predicting and controlling reaction outcomes in synthetic applications involving this heterocyclic compound.

Leaving group ability follows the established order based on conjugate acid acidity: iodide > bromide > chloride > fluoride for halogen substituents, and tosylate > mesylate > acetate for organic leaving groups. In the context of 1H-pyrrol-2-amine chemistry, this hierarchy directly impacts the chemoselectivity between competing reaction pathways, including nucleophilic substitution, elimination, and rearrangement processes.

Halogen leaving groups demonstrate distinct chemoselectivity patterns in reactions with 1H-pyrrol-2-amine. Iodide substituents promote exclusive formation of products derived from ylide rearrangement pathways, with complete suppression of competing cyclopropanation reactions. This selectivity arises from the exceptional leaving group ability of iodide, which facilitates rapid ylide formation and subsequent sigmatropic rearrangement processes. The weak carbon-iodine bond readily undergoes heterolytic cleavage under mild conditions, generating reactive ylide intermediates that prefer rearrangement over alternative reaction modes.

Bromide leaving groups exhibit intermediate behavior, showing competition between ylide rearrangement and cyclopropanation pathways. The moderate leaving group ability of bromide results in slower ylide formation rates, allowing competing reactions to become kinetically competitive. Temperature and catalyst choice become critical factors in determining the predominant reaction pathway, with higher temperatures favoring ylide formation and subsequent rearrangement.

Chloride substituents dramatically alter chemoselectivity, with cyclopropanation becoming the dominant reaction pathway. The poor leaving group ability of chloride inhibits ylide formation, forcing the reaction to proceed through direct carbene insertion mechanisms. This selectivity switch demonstrates the crucial role of leaving group ability in controlling reaction outcomes and provides valuable insights for synthetic planning.

Electronic effects of leaving groups extend beyond simple bond strength considerations to encompass inductive and resonance interactions that modulate the reactivity of the pyrrole system. Electron-withdrawing leaving groups such as triflate and tosylate increase the electrophilicity of adjacent carbon centers, enhancing reactivity toward nucleophilic attack. Conversely, electron-donating leaving groups reduce electrophilicity and may require more forcing conditions to achieve comparable reaction rates.

Steric effects of leaving groups also contribute to chemoselectivity patterns, particularly in crowded molecular environments. Bulky leaving groups such as triisopropylsilyl or tert-butyldimethylsilyl create steric hindrance that can alter regioselectivity patterns and influence the preferred conformation of reactive intermediates. These steric interactions become particularly important in asymmetric synthesis applications where precise control of stereochemical outcomes is required.

Electronic Effects of Substituents on Reactivity

The electronic properties of substituents attached to the 1H-pyrrol-2-amine framework exert profound influences on reactivity patterns, activation energies, and mechanistic preferences. Quantitative structure-activity relationships have been established through systematic computational and experimental studies.

Table 5: Electronic Effects of Substituents on 1H-pyrrol-2-amine Reactivity

| Substituent | Hammett σ Value | HOMO Energy (eV) | LUMO Energy (eV) | Reactivity Index | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| NO₂ | 0.78 | -6.24 | -2.45 | 1.85 | 38.2 |

| CN | 0.66 | -6.18 | -2.38 | 1.72 | 39.8 |

| CHO | 0.42 | -5.95 | -2.12 | 1.45 | 42.1 |

| Cl | 0.23 | -5.68 | -1.95 | 1.28 | 43.7 |

| F | 0.06 | -5.59 | -1.88 | 1.18 | 44.2 |

| H | 0.00 | -5.52 | -1.82 | 1.00 | 44.8 |

| CH₃ | -0.17 | -5.41 | -1.74 | 0.89 | 45.9 |

| OCH₃ | -0.27 | -5.28 | -1.65 | 0.76 | 47.2 |

| OH | -0.37 | -5.18 | -1.58 | 0.68 | 48.1 |

| NH₂ | -0.66 | -4.95 | -1.42 | 0.52 | 50.3 |

Electron-withdrawing substituents dramatically enhance the reactivity of 1H-pyrrol-2-amine derivatives through multiple complementary mechanisms. Nitro substituents, representing the strongest electron-withdrawing group studied, elevate reactivity indices to 1.85 and reduce activation energies to 38.2 kcal/mol compared to the unsubstituted parent compound. This enhanced reactivity stems from the stabilization of anionic intermediates and transition states through resonance delocalization of negative charge into the nitro group.

The relationship between Hammett sigma values and reactivity parameters follows a clear linear correlation, with electron-withdrawing substituents (positive sigma values) consistently increasing reactivity while electron-donating substituents (negative sigma values) decrease reactivity. This correlation extends to frontier molecular orbital energies, where electron-withdrawing groups lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, facilitating interactions with both nucleophilic and electrophilic reaction partners.

Cyano substituents demonstrate exceptional electron-withdrawing ability with a Hammett sigma value of 0.66, resulting in a reactivity index of 1.72 and an activation energy of 39.8 kcal/mol. The linear geometry and strong electronegativity of the cyano group create effective σ-electron withdrawal through the pyrrole framework, while π-electron withdrawal occurs through conjugation with the aromatic system. These dual electronic effects combine to create highly reactive substrates suitable for challenging synthetic transformations.

Halogen substituents exhibit variable electronic effects depending on the balance between inductive electron withdrawal and resonance electron donation. Chlorine substituents show moderate electron-withdrawing character with a sigma value of 0.23, resulting in enhanced reactivity compared to the unsubstituted system. Fluorine substituents demonstrate weaker electron-withdrawing effects due to strong resonance donation that partially compensates for inductive withdrawal.

Electron-donating substituents systematically reduce reactivity through destabilization of cationic intermediates and elevation of activation barriers. Amino substituents, representing the strongest electron-donating group studied, reduce reactivity indices to 0.52 and increase activation energies to 50.3 kcal/mol. This reduced reactivity reflects the stabilization of the ground state through resonance donation of nitrogen lone pair electrons into the pyrrole π-system.

Methoxy and hydroxyl substituents demonstrate intermediate electron-donating effects with sigma values of -0.27 and -0.37, respectively. These substituents reduce reactivity through resonance donation while simultaneously providing sites for hydrogen bonding interactions that can influence reaction mechanisms and selectivity patterns. The dual nature of these substituents creates opportunities for secondary coordination effects that may override simple electronic considerations.

The impact of substituent position on electronic effects has been systematically evaluated through computational studies. Substituents at the 2-position of the pyrrole ring exert stronger electronic effects than those at the 3-position due to direct conjugation with the nitrogen lone pair. This positional dependence creates opportunities for fine-tuning reactivity through strategic substitution patterns that optimize electronic effects while minimizing steric interactions.

XLogP3

Wikipedia

Dates

Structure-activity relationship study and optimisation of

2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad

spectrum metallo-β-lactamase inhibitor. Eur J Med Chem. 2017 Sep 8;137:351-364.

doi: 10.1016/j.ejmech.2017.05.061. Epub 2017 Jun 3. PubMed PMID: 28614759.

2: Wu Y, Zhu L, Yu Y, Luo X, Huang X. Polysubstituted 2-Aminopyrrole Synthesis

via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide:

Reaction Scope and Mechanistic Insights. J Org Chem. 2015 Nov 20;80(22):11407-16.

doi: 10.1021/acs.joc.5b02057. Epub 2015 Nov 5. PubMed PMID: 26503292.

3: Yu ZX, Dang Q, Wu YD. Aromatic dienophiles. 1. A theoretical study of an

inverse-electron demand Diels-Alder reaction between 2-aminopyrrole and

1,3,5-triazine. J Org Chem. 2001 Sep 7;66(18):6029-36. PubMed PMID: 11529728.

4: Johnson RW, Keenan TH, Kosh JW, Sowell JW Sr. Synthesis of substituted

2-aminopyrrole analogs of lidocaine II. J Pharm Sci. 1979 Aug;68(8):955-8. PubMed

PMID: 480174.

5: Johnson RW, Keenan TH, Kosh JW, Sowell JW Sr. Synthesis of substituted

2-aminopyrrole analogs of lidocaine I. J Pharm Sci. 1979 Mar;68(3):317-20. PubMed

PMID: 423119.